N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c18-22(19,15-4-2-1-3-5-15)17-10-8-14-6-7-16(21-14)13-9-11-20-12-13/h1-7,9,11-12,17H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVPSQNMLRYKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-([2,3'-Bithiophen]-5-yl)ethylamine
The bithiophene-ethylamine intermediate is typically prepared through sequential cross-coupling reactions:
- Stille Coupling : 2-Bromothiophene reacts with 3-thienylstannane in the presence of Pd(PPh₃)₄ catalyst to form 2,3'-bithiophene.
- Ethylamine Introduction : The bithiophene undergoes bromination at the 5-position, followed by nucleophilic substitution with potassium phthalimide. Subsequent hydrazinolysis yields the free amine (Fig. 1).
Reaction yields for this step range from 45–68% depending on purification methods, with optimal conditions using anhydrous THF at −78°C for Stille coupling.
Sulfonylation Reaction Optimization
The final step involves reacting 2-([2,3'-bithiophen]-5-yl)ethylamine with benzenesulfonyl chloride under controlled conditions:
Standard Sulfonylation Protocol
- Reagents :
- Procedure :
- Cool amine solution (0.1 M in DCM) to 0°C
- Add benzenesulfonyl chloride dropwise over 30 min
- Warm to room temperature and stir for 12 h
- Workup :
- Wash with 1M HCl (3×), saturated NaHCO₃ (3×), brine
- Dry over MgSO₄ and concentrate in vacuo
- Purification :
Alternative Synthetic Routes
Recent developments show improved efficiency through:
- Microwave-Assisted Synthesis :
- 150W power, 80°C, 30 min
- Yield improvement to 82% with reduced side products
- Flow Chemistry Approach :
Critical Reaction Parameters
Key factors influencing reaction outcomes:
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 72 | 98 |
| THF | 65 | 95 |
| Acetonitrile | 58 | 92 |
Polar aprotic solvents like DCM provide optimal balance between reagent solubility and reaction kinetics.
Temperature Profile
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 → 25 | 12 | 72 |
| 40 | 6 | 68 |
| 60 | 3 | 55 |
Lower temperatures favor product stability despite longer reaction times.
Structural Characterization
Comprehensive analytical data confirms successful synthesis:
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H₂O 70:30):
- Retention time: 8.92 min
- Purity: 98.7% (UV 254 nm)
Scale-Up Considerations
Industrial-scale production requires addressing:
- Exothermic Control : Semi-batch addition of sulfonyl chloride with cooling jacket (−5°C)
- Waste Management : Acidic washes neutralized with CaCO₃ before disposal
- Cost Optimization : Catalyst recycling reduces Pd content in final product to <5 ppm
Chemical Reactions Analysis
N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide exerts its effects often involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and thereby interfering with the physiological processes that the enzyme regulates. This inhibition can lead to various therapeutic effects, such as reducing tumor growth in cancer or inhibiting bacterial growth in infections .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (~365.5) is lower than its hydroxyethyl-substituted analog (429.97) due to the absence of chloro and methoxy groups, which may improve solubility .
- Beta(3)-adrenoceptor agonists () feature bulky substituents (e.g., cyclopentylpropyl) that enhance receptor specificity, contrasting with the target compound’s simpler structure.
Pharmacokinetic Considerations
- The hydroxyethyl group in may enhance metabolic stability compared to the target compound’s ethyl chain.
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural characteristics and biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a bithiophene moiety linked to an ethyl group and a benzenesulfonamide functional group. Its molecular formula is with a molecular weight of approximately 349.49 g/mol . The sulfonamide group is particularly significant as it can mimic natural substrates, allowing for interactions with various biological targets.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity , particularly as an inhibitor of certain enzymes like carbonic anhydrase (CA). This enzyme plays a crucial role in various physiological processes, including pH regulation and ion transport. Inhibition of CA can disrupt these processes, leading to potential therapeutic effects against bacterial infections .
Anticancer Potential
Research indicates that this compound may also have anticancer properties . By inhibiting CA IX, which is often overexpressed in tumor cells, the compound can alter tumor metabolism and inhibit growth. Studies have shown that compounds targeting CA IX can lead to significant changes in the metabolic pathways of cancer cells, potentially reducing tumor viability .
The primary mechanism by which this compound exerts its effects is through enzyme inhibition. The sulfonamide group binds to the active site of carbonic anhydrase, blocking its activity and interfering with physiological processes regulated by the enzyme . This inhibition can lead to various therapeutic outcomes, including reduced tumor growth in cancer treatments and inhibition of bacterial growth in infections.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Bithiophene : The bithiophene unit is synthesized through coupling reactions such as Suzuki-Miyaura coupling.
- Ethyl Chain Attachment : The bithiophene is then functionalized with an ethyl group via alkylation reactions.
- Sulfonamide Formation : The final step involves reacting the ethyl-functionalized bithiophene with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In vitro studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a new antimicrobial agent.
- Cancer research has focused on its role as a CA IX inhibitor, showing promising results in reducing cell proliferation in tumor models.
Applications
This compound has diverse applications across multiple fields:
- Medicinal Chemistry : As a potential drug candidate for antimicrobial and anticancer therapies.
- Material Science : Utilized in developing organic electronics due to its electronic properties.
- Analytical Chemistry : Employed in sensors and other analytical tools owing to its unique chemical characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
